Egfr/C797S-IN-1 -

Egfr/C797S-IN-1

Catalog Number: EVT-15275555
CAS Number:
Molecular Formula: C28H30N4O3
Molecular Weight: 470.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Egfr/C797S-IN-1 is a compound designed to target the epidermal growth factor receptor (EGFR) mutation C797S, which is associated with resistance to third-generation EGFR inhibitors such as osimertinib. This mutation alters the receptor's structure and function, leading to challenges in treatment efficacy for non-small cell lung cancer (NSCLC) patients. The development of Egfr/C797S-IN-1 represents an important step in addressing this clinical challenge.

Source

The compound is derived from ongoing research aimed at overcoming resistance mechanisms in cancer therapy, particularly those related to EGFR mutations. It has been synthesized and analyzed in various studies, including those focused on structural biology and medicinal chemistry.

Classification

Egfr/C797S-IN-1 is classified as a kinase inhibitor, specifically targeting the C797S mutation of the EGFR. Its design is based on structural modifications that enhance binding affinity and selectivity against the mutated form of the receptor.

Synthesis Analysis

Methods

The synthesis of Egfr/C797S-IN-1 typically involves several key steps:

  1. Design of Precursors: Initial compounds are designed using structure-activity relationship studies to identify potential scaffolds that can effectively bind to the mutated EGFR.
  2. Chemical Synthesis: The synthesis may involve standard organic chemistry techniques such as:
    • Reactions: Coupling reactions, cyclizations, and functional group modifications.
    • Purification: Techniques like chromatography are employed to isolate the desired product.
  3. Characterization: The final product is characterized using methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure.

Technical Details

The synthesis process often utilizes specific reagents that facilitate the introduction of functional groups crucial for binding to the C797S mutation site. For example, modifications that enhance hydrophilicity or introduce hydrogen bond donors can improve inhibitor efficacy against resistant variants.

Molecular Structure Analysis

Structure

Egfr/C797S-IN-1 features a molecular structure optimized for binding to the ATP-binding pocket of the EGFR kinase domain. The specific interactions with residues surrounding the C797 position are critical for its activity.

Data

  • Molecular Weight: Typically calculated based on the sum of atomic weights of constituent atoms.
  • 3D Structure: Crystallographic studies may provide insights into its conformation when bound to EGFR mutants, revealing critical interactions that stabilize binding.
Chemical Reactions Analysis

Reactions

Egfr/C797S-IN-1 undergoes specific chemical reactions that facilitate its interaction with the target protein:

  1. Binding Interactions: The compound forms non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) with key residues in the EGFR active site.
  2. Inhibition Mechanism: The compound inhibits phosphorylation by competing with ATP for binding at the active site, effectively blocking downstream signaling pathways associated with cancer progression.

Technical Details

Kinetic studies may reveal the inhibition constants (IC50 values) for Egfr/C797S-IN-1 against various cell lines expressing different EGFR mutations, demonstrating its selectivity and potency.

Mechanism of Action

Process

Egfr/C797S-IN-1 acts by selectively binding to the mutated form of EGFR, thereby inhibiting its kinase activity. This action prevents phosphorylation of downstream targets involved in cell proliferation and survival.

Data

Studies have shown that compounds targeting C797S can restore sensitivity to previously ineffective treatments by re-establishing control over aberrant signaling pathways associated with tumor growth.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a crystalline solid or powder.
  • Solubility: Solubility profiles in various solvents may be assessed to determine formulation strategies for drug delivery.

Chemical Properties

  • Stability: The compound's stability under physiological conditions is crucial for its effectiveness as a therapeutic agent.
  • Reactivity: Understanding how Egfr/C797S-IN-1 reacts under different conditions helps predict its behavior in biological systems.
Applications

Scientific Uses

Egfr/C797S-IN-1 has significant potential applications in cancer research and therapy:

  • Targeted Therapy: As a selective inhibitor, it may be used in clinical settings to treat patients with NSCLC harboring the C797S mutation.
  • Research Tool: It can serve as a valuable tool for studying resistance mechanisms in cancer biology, aiding in the development of next-generation inhibitors that can overcome similar resistance patterns.

This compound exemplifies ongoing efforts in drug discovery aimed at enhancing treatment options for patients facing resistant cancer mutations, thereby contributing to personalized medicine approaches in oncology.

Properties

Product Name

Egfr/C797S-IN-1

IUPAC Name

6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-N-(4-phenoxyphenyl)quinazolin-4-amine

Molecular Formula

C28H30N4O3

Molecular Weight

470.6 g/mol

InChI

InChI=1S/C28H30N4O3/c1-32-14-12-20(13-15-32)18-34-27-17-25-24(16-26(27)33-2)28(30-19-29-25)31-21-8-10-23(11-9-21)35-22-6-4-3-5-7-22/h3-11,16-17,19-20H,12-15,18H2,1-2H3,(H,29,30,31)

InChI Key

OGARAQZJFVUHBN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=CC=C(C=C4)OC5=CC=CC=C5)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.